molecular formula C10H19NO B1218403 5-Tert-butylazepan-2-one CAS No. 32741-89-2

5-Tert-butylazepan-2-one

Cat. No. B1218403
CAS RN: 32741-89-2
M. Wt: 169.26 g/mol
InChI Key: UUFLMKKCFXJHER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Tert-butylazepan-2-one, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, involves multiple steps starting from basic amino acids like L-alanine. These processes may include resolution with dibenzoyltartaric acid and various alkylation reactions to introduce the tert-butyl group and form the desired cyclic structures (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, showcases a cyclic amino acid ester formation through intramolecular lactonization reactions. These structures are characterized by X-ray diffraction analysis, revealing details about the crystalline form and molecular orientation (Moriguchi et al., 2014).

Chemical Reactions and Properties

Compounds with tert-butyl groups, such as this compound, often participate in unique chemical reactions due to the steric hindrance and electronic effects provided by the tert-butyl group. For example, the synthesis of N-tert-Butyl-4-(tert-butylimino)-2-penten-2-amine involves the stepwise exchange of oxygen in acetylacetone by tert-butylamino groups, highlighting the reactivity of such compounds (Kuhn, Lanfermann, & Schmitz, 1987).

Scientific Research Applications

Cardioprotective Agents

5-Tert-butylazepan-2-one derivatives have been investigated for their potential as cardioprotective agents. Notably, a study by Cheng et al. (2006) discovered a new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, which included compounds like tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate (CBM-301940). This compound exhibited significant potency in stimulating glucose oxidation in isolated rat hearts and improved cardiac efficiency and function in ischemic heart diseases.

Physicochemical and Pharmacokinetic Properties

The tert-butyl group, a common motif in medicinal chemistry, has been the subject of various studies. For instance, Westphal et al. (2015) evaluated alternative substituents to the tert-butyl group, comparing their physicochemical data in drug analogues. This study is crucial for understanding how the incorporation of tert-butyl groups in bioactive compounds can affect properties like lipophilicity and metabolic stability.

Neurochemical Profiling

The neurochemical profile of tert-butyl compounds has been studied, particularly in relation to serotonin receptors. Routledge et al. (1993) conducted a study on WAY100135, a selective 5-HT1A receptor antagonist, which contains a tert-butyl group. They explored its effects on serotonin release in the rat hippocampus, contributing to our understanding of how such compounds interact with neuroreceptors.

Chiral Auxiliary in Synthesis

Tert-butyl compounds have been used as chiral auxiliaries in chemical synthesis. Studer et al. (1995) prepared enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and demonstrated their utility in dipeptide synthesis. This application is significant for the production of enantiomerically pure compounds in pharmaceutical synthesis.

Impurity Evaluation in Pharmaceuticals

The evaluation of impurities in pharmaceuticals is another important application. For example, Medenica et al. (2007) developed a method for determining impurity levels of perindopril tert-butylamine in tablets, using reversed-phase high-performance liquid chromatography. This method is crucial for ensuring the safety and efficacy of pharmaceutical products.

Spectral Characterization and Electronic Properties

The tert-butyl group also plays a role in the structural and spectral characterization of compounds. Senthilkumar et al. (2020) studied tert-butylammonium N-acetylglycinate monohydrate, focusing on its spectral and electronic properties. Such studies are essential for the development of new materials with specific electronic properties.

properties

IUPAC Name

5-tert-butylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H19NO/c1-10(2,3)8-4-5-9(12)11-7-6-8/h8H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLMKKCFXJHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313917
Record name 4-tert-Butylcaprolactam
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Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32741-89-2
Record name 4-tert-Butylcaprolactam
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Record name 5-tert-Butylazepan-2-one
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Record name 5-(tert-butyl)hexahydro-2H-azepin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the research presented in the paper regarding (R)-5-Tert-butylazepan-2-one?

A1: The paper details a novel synthetic method for producing enantiomerically enriched (R)-5-Tert-butylazepan-2-one []. This is significant because enantiomerically pure compounds are often crucial in pharmaceutical research and development. Having access to efficient and selective synthetic routes for these compounds is essential for further exploration of their potential applications.

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